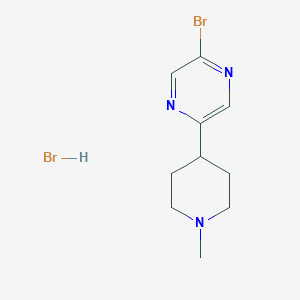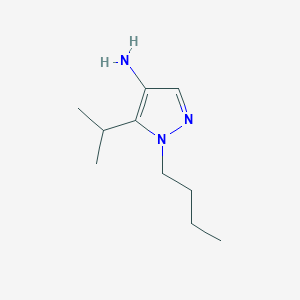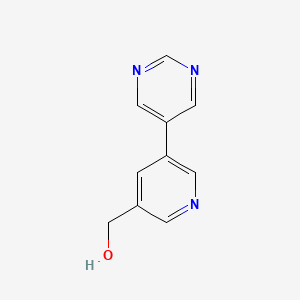![molecular formula C14H23NO5 B1528054 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decan-3-carbonsäure CAS No. 1160246-92-3](/img/structure/B1528054.png)
7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decan-3-carbonsäure
Übersicht
Beschreibung
The compound “7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid” is a complex organic molecule. It contains a spirocyclic structure (a structure where two rings share a single atom), an ester group (tert-butoxycarbonyl), and a carboxylic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the spirocyclic structure, followed by the introduction of the ester and carboxylic acid groups. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, often used to protect amines .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a spirocyclic ring, an oxygen atom (from the oxa- group), a nitrogen atom (from the aza- group), a tert-butoxycarbonyl group, and a carboxylic acid group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid could undergo reactions such as esterification or amide formation. The tert-butoxycarbonyl group could be removed under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound being acidic. The spirocyclic structure could influence the compound’s conformation and stability .Wirkmechanismus
The mechanism of action of 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid is not fully understood. However, it is thought to be involved in the formation of a variety of chemical bonds, such as ester bonds, amide bonds, and ether bonds. Additionally, it is thought to be involved in the formation of various types of polymers, such as polyesters and polyamides.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid are not yet fully understood. However, it is known that it can interact with proteins, enzymes, and other biological molecules. It is also thought to be involved in the regulation of gene expression, as well as in the formation of new materials, such as polymers and nanomaterials.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and can be used in a variety of reactions and applications. Additionally, it is relatively stable and non-toxic, making it a safe reagent for laboratory use. However, it is not as widely used as other reagents, and its mechanism of action is not fully understood.
Zukünftige Richtungen
The potential future directions for 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid include further exploration of its biochemical and physiological effects, as well as its potential applications in the development of new materials. Additionally, further research could be conducted into the mechanism of action of 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid, as well as its potential use in the synthesis of new drugs and other compounds. Finally, further research could be conducted into the advantages and limitations of using 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und -entwicklung
Spiroverbindungen wie 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decan-3-carbonsäure werden in der pharmazeutischen Forschung aufgrund ihrer einzigartigen dreidimensionalen Strukturen geschätzt, die mit verschiedenen biologischen Zielmolekülen interagieren können. Sie werden bei der Entwicklung von Medikamenten mit antidiabetischen, krebshemmenden und Anti-Alzheimer-Eigenschaften eingesetzt, da sie sich an viele biologische Zielmoleküle anpassen können .
Antioxidative Eigenschaften
Diese Verbindungen können auch als Antioxidantien dienen und Schäden durch reaktive Sauerstoffspezies (ROS) und reaktive Stickstoffspezies (RNS) verhindern, was für die Entwicklung von Therapien für oxidativen Stress-bedingte Krankheiten entscheidend ist .
Proteine/Protein-Interaktionsinhibitoren
Spirocyclische Gerüste werden in niedermolekularen Inhibitoren verwendet, die Protein/Protein-Interaktionen stören, wie z. B. die MDM2/p53-Interaktion in Krebszellen, was zur Entwicklung potenzieller Krebstherapien führt .
Enantioselektive Synthese
Die enantioselektive Synthese von Spirocyclen ist ein bedeutendes Forschungsgebiet, da sie in Naturprodukten vorkommen und potenzielle therapeutische Anwendungen haben. Die einzigartigen 3D-Eigenschaften von Spiroverbindungen machen sie wertvoll für die Herstellung von enantiomerenreinen Substanzen .
Löslichkeits- und Kinetikprofile
Funktionalisierte Spiroverbindungen werden für ihre günstigen Löslichkeits- und Kinetikprofile erforscht, die bei der Abtrennung von Minor-Aktiniden von Lanthaniden Anwendung finden, einem wichtigen Verfahren im Nuklearabfallmanagement .
Synthetische Methoden
Neue Syntheserouten zu Spiro-Bausteinen haben ihre Einarbeitung in bioaktive Moleküle erleichtert, das Spektrum der pharmakologischen Anwendungen erweitert und komplexere Arzneimittelentwürfe ermöglicht .
Biologische Aktivität
Spiroheterocyclen zeigen eine außergewöhnliche biologische Aktivität, was sie zu einem Unterscheidungsmerkmal verschiedener natürlicher und synthetischer Verbindungen in der pharmazeutischen Chemie macht .
Sicherheit und Dokumentation
Die Sicherheitsprofile und die Dokumentation zur Handhabung und Verwendung von Spiroverbindungen wie this compound sind für ihre Anwendung in der wissenschaftlichen Forschung unerlässlich, um sicherzustellen, dass sie die regulatorischen Standards erfüllen .
Safety and Hazards
Eigenschaften
IUPAC Name |
9-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-9-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-6-4-5-14(8-15)7-10(11(16)17)19-9-14/h10H,4-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLXLEQWTDDMRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(OC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301163074 | |
| Record name | 7-(1,1-Dimethylethyl) 2-oxa-7-azaspiro[4.5]decane-3,7-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301163074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160246-92-3 | |
| Record name | 7-(1,1-Dimethylethyl) 2-oxa-7-azaspiro[4.5]decane-3,7-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160246-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(1,1-Dimethylethyl) 2-oxa-7-azaspiro[4.5]decane-3,7-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301163074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Bromopyrido[3,4-b]pyrazine](/img/structure/B1527976.png)
![6-Oxa-1-azaspiro[3.3]heptane hemioxalate](/img/structure/B1527977.png)





![Tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-6-YL)carbamate](/img/structure/B1527986.png)

![(1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid](/img/structure/B1527991.png)
![4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B1527994.png)